Fmoc-N-allyl-hydroxylamine

Overview

Description

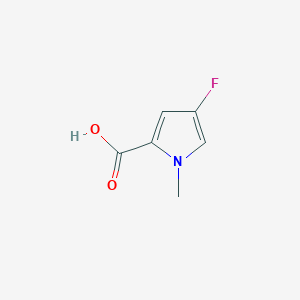

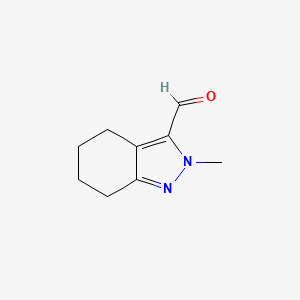

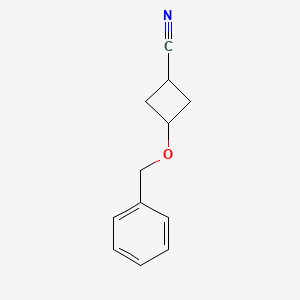

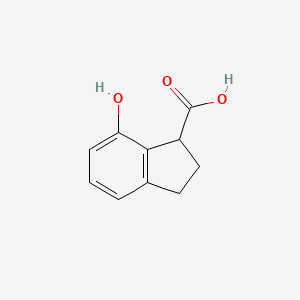

Fmoc-N-allyl-hydroxylamine is an organic compound with the molecular weight of 295.34 . Its IUPAC name is 9H-fluoren-9-ylmethyl allyl (hydroxy)carbamate . It is a white to off-white powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17NO3/c1-2-11-19(21)18(20)22-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,17,21H,1,11-12H2 .Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It should be stored at temperatures between 0 - 8°C .Scientific Research Applications

Solid-Phase Synthesis of Hydroxamic Acids

Using N-Fmoc-hydroxylamine, researchers have developed a facile route to a high-loading, acid-labile solid-phase resin bearing a hydroxylamine linker. This novel resin demonstrates generic utility for constructing hydroxamic acids, including peptidyl hydroxamic acids, which are crucial in medicinal chemistry and drug discovery processes (Mellor, Mcguire, & Chan, 1997).

Synthesis of Peptide Hydroxylamines

The synthesis of enantiopure N-hydroxy-alpha-amino acids and their incorporation into solid-supported peptide chains using standard Fmoc-based peptide chemistry has been described. This synthesis culminates in the production of N-terminal peptide hydroxylamines, key substrates for chemoselective ligations with C-terminal peptide alpha-ketoacids, showcasing a general approach to solid-phase synthesis of peptide hydroxylamines (Medina, Wu, & Bode, 2010).

Peptide Nucleic Acid (PNA) Synthesis

A practical synthesis method for benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine has been developed. These esters are pivotal in the synthesis of PNA monomers with bis-N-Boc-protected nucleobase moieties, offering an alternative to the Fmoc/Bhoc-protected PNA monomers widely used in the Fmoc-mediated solid-phase peptide synthesis of mixed sequence PNA oligomers (Wojciechowski & Hudson, 2008).

Functional Materials Fabrication

Fmoc-modified amino acids and short peptides exhibit significant self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc moiety. This self-organization is leveraged in fabricating functional materials with applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties, underlining the versatility of Fmoc-modified biomolecules in materials science (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Mechanism of Action

Target of Action

Fmoc-N-allyl-hydroxylamine is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the synthesis process .

Mode of Action

The compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . It is stable under acidic conditions, allowing it to protect the amino group during reactions that require such conditions . The compound can be removed under basic conditions, revealing the amino group once again .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino group, it allows for the formation of peptide bonds without interference from the amino group .

Result of Action

The use of this compound in peptide synthesis results in the successful formation of peptide bonds without interference from the amino group . This allows for the creation of complex peptides, which can have a wide range of applications in biological research and drug development .

Action Environment

The action of this compound is influenced by the pH of the environment . It is stable under acidic conditions, which allows it to protect the amino group during certain reactions . Under basic conditions, the compound can be removed, revealing the amino group . Therefore, careful control of the pH is necessary when using this compound in peptide synthesis .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-hydroxy-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-11-19(21)18(20)22-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,17,21H,1,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPQOAGPJVDZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1446694.png)

![2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile](/img/structure/B1446706.png)